![molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3](/img/structure/B37803.png)
Benz[f]indan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[f]indan-1-ol is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a colorless solid with a molecular formula of C13H10O and a molecular weight of 182.22 g/mol. Benz[f]indan-1-ol has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of Benz[f]indan-1-ol is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. Benz[f]indan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Benz[f]indan-1-ol has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Benz[f]indan-1-ol has several advantages as a research tool. It is a readily available compound that can be synthesized using various methods. It is also relatively stable and can be stored for extended periods without significant degradation. However, Benz[f]indan-1-ol has some limitations as a research tool. It is a highly reactive compound that can undergo various chemical reactions, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Benz[f]indan-1-ol. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of Benz[f]indan-1-ol and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
Benz[f]indan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Benz[f]indan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
123332-18-3 |
|---|---|
Produktname |
Benz[f]indan-1-ol |
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2,3-dihydro-1H-cyclopenta[b]naphthalen-3-ol |
InChI |
InChI=1S/C13H12O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8,13-14H,5-6H2 |
InChI-Schlüssel |
YMBURXYBWQBZDP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
Kanonische SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
Synonyme |
2,3-DIHYDRO-1H-BENZ[F]INDEN-1-OL |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

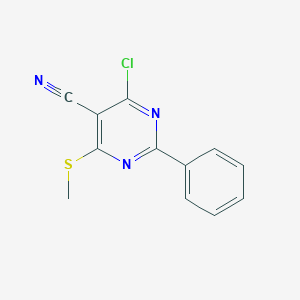
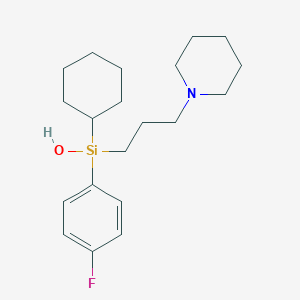
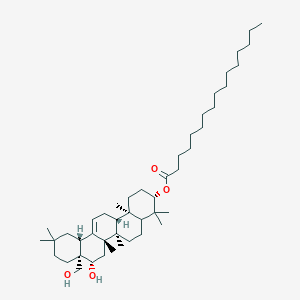
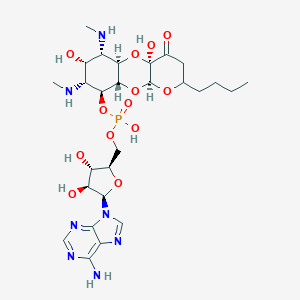
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
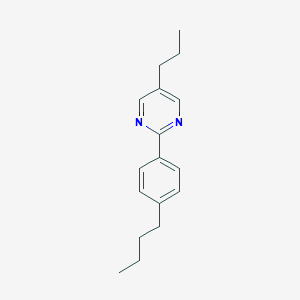
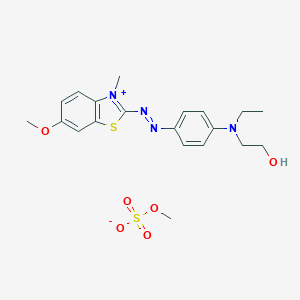
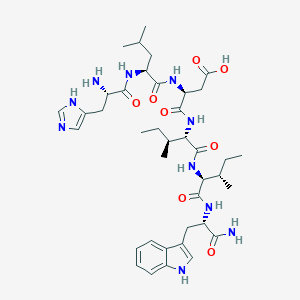
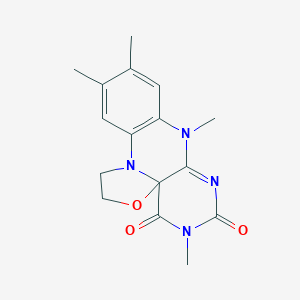
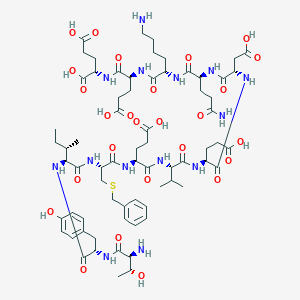
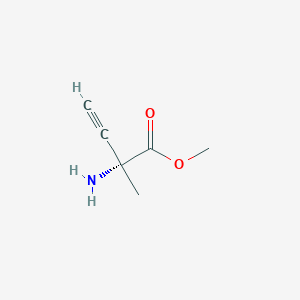
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)